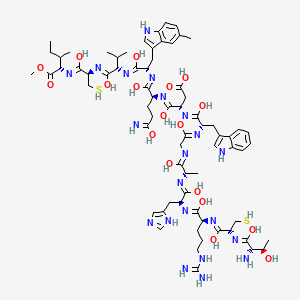

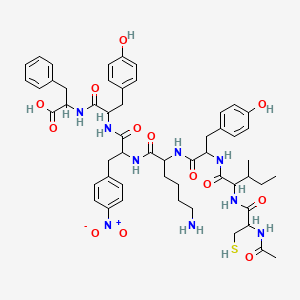

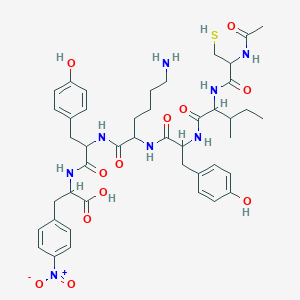

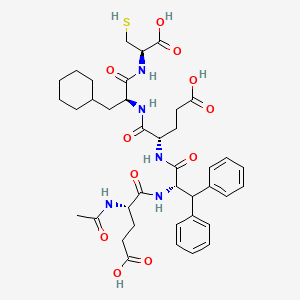

Ac-ICV(5MeW)QDWGAHRCT-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

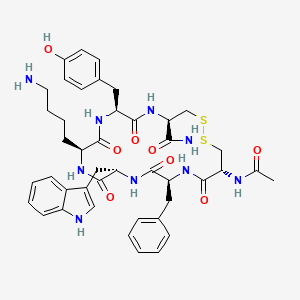

Ac-ICV(5MeW)QDWGAHRCT-NH2 est un composé peptidique synthétique connu pour ses applications thérapeutiques potentielles. Il s'agit d'un analogue modifié de la compstatine, un peptide qui inhibe le système du complément en se liant au composant central C3 et à ses fragments C3b et C3c . Ce composé a été étudié pour sa capacité à moduler les réponses immunitaires et s'est avéré prometteur dans divers modèles expérimentaux.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Ac-ICV(5MeW)QDWGAHRCT-NH2 implique la synthèse peptidique en phase solide (SPPS). Le processus commence généralement par la fixation de l'acide aminé C-terminal à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés. La chaîne peptidique est allongée étape par étape, chaque acide aminé étant couplé à l'aide de réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt). Après l'assemblage de la chaîne peptidique, le composé est clivé de la résine et déprotégé pour obtenir le produit final .

Méthodes de production industrielle : La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour garantir une efficacité et une reproductibilité élevées. Le processus implique des étapes de purification rigoureuses, notamment la chromatographie liquide haute performance (HPLC), afin d'atteindre les niveaux de pureté souhaités pour les applications thérapeutiques .

Analyse Des Réactions Chimiques

Types de réactions : Ac-ICV(5MeW)QDWGAHRCT-NH2 subit principalement des réactions de substitution pendant sa synthèse. Les liaisons peptidiques sont formées par substitution nucléophile, où le groupe amino d'un acide aminé attaque le carbone carbonyle d'un autre, facilité par des réactifs de couplage .

Réactifs et conditions courantes:

Réactifs de couplage : N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)

Réactifs de clivage : Acide trifluoroacétique (TFA) pour éliminer le peptide de la résine

Réactifs de déprotection : Pipéridine pour éliminer les groupes protecteurs des acides aminés

Produits principaux : Le produit principal de ces réactions est le peptide entièrement assemblé et déprotégé this compound. Les sous-produits peuvent inclure des peptides tronqués ou des peptides avec une déprotection incomplète, qui sont généralement éliminés lors de la purification .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant le système du complément.

5. Mécanisme d'action

This compound exerce ses effets en se liant au composant central C3 du système du complément. Cette liaison inhibe l'activation de C3 et de ses fragments C3b et C3c, empêchant ainsi les effets en aval de l'activation du complément. L'inhibition du système du complément contribue à moduler les réponses immunitaires et à réduire l'inflammation .

Composés similaires:

- Ac-ICV(5fW)QDWGAHRCT-NH2

- Ac-ICVWQD(5fW)GAHRCT-NH2

- Ac-ICVWQDWGAHRCT-NH2

- Ac-I[CV(1Nal)QDWGAHRC]T

- Ac-I[CV(2Igl)QDWGAHRC]T

Comparaison : this compound est unique en raison de la présence du résidu 5-méthyltryptophane (5MeW), qui améliore son affinité de liaison et sa puissance inhibitrice par rapport aux autres analogues. Cette modification entraîne un complexe plus stable avec C3, ce qui en fait un inhibiteur plus efficace du système du complément .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating the complement system, which is part of the immune response.

Industry: Potential applications in the development of new drugs targeting the complement system.

Mécanisme D'action

Ac-ICV(5MeW)QDWGAHRCT-NH2 exerts its effects by binding to the central component C3 of the complement system. This binding inhibits the activation of C3 and its fragments C3b and C3c, thereby preventing the downstream effects of complement activation. The inhibition of the complement system helps modulate immune responses and reduce inflammation .

Comparaison Avec Des Composés Similaires

- Ac-ICV(5fW)QDWGAHRCT-NH2

- Ac-ICVWQD(5fW)GAHRCT-NH2

- Ac-ICVWQDWGAHRCT-NH2

- Ac-I[CV(1Nal)QDWGAHRC]T

- Ac-I[CV(2Igl)QDWGAHRC]T

Comparison: Ac-ICV(5MeW)QDWGAHRCT-NH2 is unique due to the presence of the 5-methyltryptophan (5MeW) residue, which enhances its binding affinity and inhibitory potency compared to other analogs. This modification results in a more stable complex with C3, making it a more effective inhibitor of the complement system .

Propriétés

Formule moléculaire |

C71H103N21O18S2 |

|---|---|

Poids moléculaire |

1602.8 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[(2S)-1,5-dihydroxy-1-[(2S)-1-hydroxy-1-[(2S)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(5-methyl-1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid |

InChI |

InChI=1S/C71H103N21O18S2/c1-9-35(5)58(70(109)110-8)92-67(106)52(31-112)90-69(108)57(33(2)3)91-65(104)48(23-39-27-79-44-17-16-34(4)21-42(39)44)86-61(100)46(18-19-53(72)94)85-64(103)50(25-55(96)97)88-63(102)47(22-38-26-78-43-14-11-10-13-41(38)43)83-54(95)29-80-59(98)36(6)82-62(101)49(24-40-28-76-32-81-40)87-60(99)45(15-12-20-77-71(74)75)84-66(105)51(30-111)89-68(107)56(73)37(7)93/h10-11,13-14,16-17,21,26-28,32-33,35-37,45-52,56-58,78-79,93,111-112H,9,12,15,18-20,22-25,29-31,73H2,1-8H3,(H2,72,94)(H,76,81)(H,80,98)(H,82,101)(H,83,95)(H,84,105)(H,85,103)(H,86,100)(H,87,99)(H,88,102)(H,89,107)(H,90,108)(H,91,104)(H,92,106)(H,96,97)(H4,74,75,77)/t35?,36-,37+,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1 |

Clé InChI |

BZCORVKMPCMYEF-LXVAIGNUSA-N |

SMILES isomérique |

CCC(C)[C@@H](C(=O)OC)N=C([C@H](CS)N=C([C@H](C(C)C)N=C([C@H](CC1=CNC2=C1C=C(C=C2)C)N=C([C@H](CCC(=N)O)N=C([C@H](CC(=O)O)N=C([C@H](CC3=CNC4=CC=CC=C43)N=C(CN=C([C@H](C)N=C([C@H](CC5=CN=CN5)N=C([C@H](CCCNC(=N)N)N=C([C@H](CS)N=C([C@H]([C@@H](C)O)N)O)O)O)O)O)O)O)O)O)O)O)O |

SMILES canonique |

CCC(C)C(C(=O)OC)N=C(C(CS)N=C(C(C(C)C)N=C(C(CC1=CNC2=C1C=C(C=C2)C)N=C(C(CCC(=N)O)N=C(C(CC(=O)O)N=C(C(CC3=CNC4=CC=CC=C43)N=C(CN=C(C(C)N=C(C(CC5=CN=CN5)N=C(C(CCCNC(=N)N)N=C(C(CS)N=C(C(C(C)O)N)O)O)O)O)O)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ac-I[CV(2Nal)QDWGAHRC]T](/img/structure/B10846297.png)

![Ac-I[CV(Bta)QDWGAHRC]T-NH2](/img/structure/B10846309.png)

![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)

![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)

![Ac-I[CV(Bpa)QDWGAHRC]T-NH2](/img/structure/B10846333.png)

![Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)

![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)

![AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2](/img/structure/B10846350.png)

![Ac-I[CV(Bta)QDWGAHRC]T](/img/structure/B10846362.png)

![Ac-I[CVWQDWG(Abu)HRC]T-NH2](/img/structure/B10846369.png)